molecular formula C11H21NO8 B12645559 N-D-Gluconoyl-L-valine CAS No. 94071-06-4

N-D-Gluconoyl-L-valine

Cat. No.: B12645559
CAS No.: 94071-06-4
M. Wt: 295.29 g/mol
InChI Key: ARPJJMSZXXSGRQ-QKCLAQEOSA-N
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Description

Defining N-D-Gluconoyl-L-valine within the Landscape of Amino Acid Derivatives and Conjugates

This compound is chemically defined by the covalent linkage of a D-gluconoyl moiety to the amino group of L-valine, forming an amide bond. This structure places it within the broad category of amino acid derivatives and, more specifically, glycoamino acid conjugates. These hybrid molecules combine the characteristics of a sugar (glyco-) and an amino acid, resulting in unique physicochemical properties and potential biological activities. researchgate.net

Amino acid derivatives are a diverse group of molecules where a standard amino acid has been chemically modified. In the case of this compound, the modification is the acylation of the nitrogen atom of L-valine with gluconic acid. L-valine is a proteinogenic amino acid, meaning it is one of the building blocks of proteins in living organisms. wikipedia.orgnih.gov It is characterized by its isopropyl side chain, which classifies it as a non-polar, aliphatic amino acid. wikipedia.org

Glycoconjugates, in a broader sense, are compounds where a carbohydrate is linked to a non-carbohydrate molecule, such as a protein, lipid, or, in this case, an amino acid. nih.govnih.gov The covalent bond connecting the two components is central to the identity of the conjugate. In this compound, this is an amide bond, one of the most stable and prevalent chemical linkages in biology, famously forming the backbone of peptides and proteins. amrita.eduluxembourg-bio.com

The formation of such conjugates can be achieved through various synthetic strategies. While specific synthesis details for this compound are not extensively documented in readily available literature, the general principles of amide bond formation are well-established. These methods often involve the activation of the carboxylic acid group of gluconic acid before its reaction with the amino group of L-valine. luxembourg-bio.comumich.edu

Table 1: Key Structural Components of this compound

ComponentChemical ClassKey Features
D-Gluconoyl Oxidized SugarDerived from D-glucose; contains multiple hydroxyl groups.
L-Valine Amino AcidProteinogenic; contains an isopropyl side chain. wikipedia.orgnih.gov
Amide Bond Functional GroupCovalent bond linking the gluconoyl and valine moieties. amrita.edu

Historical Context of Glycoconjugate and Amide Bond Chemistry in Biological Systems

The study of glycoconjugates has a rich history, initially gaining prominence in the early 20th century. nih.gov However, for a significant period during the rise of molecular biology, research into these complex molecules lagged behind that of nucleic acids and proteins. nih.gov This was largely due to their structural complexity and the non-template-driven nature of their biosynthesis. rsc.org The term "glycobiology" was coined in 1988 to recognize the convergence of carbohydrate chemistry and modern molecular biology. nih.govnih.gov

Glycoconjugates are now understood to be ubiquitous in nature, covering the surfaces of most cells in a dense layer known as the glycocalyx. nih.gov They play crucial roles in a vast array of biological processes, including cell-cell recognition, immune responses, and signaling. rsc.org The covalent attachment of glycans can significantly impact the stability, function, and trafficking of the molecules they modify. nih.gov

The amide bond is equally fundamental to life, forming the peptide bonds that link amino acids into proteins. amrita.eduumich.edu The chemical stability and defined geometry of the amide bond are critical to its biological roles. amrita.edu The synthesis of amide bonds is a cornerstone of organic and medicinal chemistry, with a vast number of methods developed to facilitate this reaction. luxembourg-bio.com In biological systems, the formation of most amide bonds in proteins is a highly regulated process that occurs within the ribosome. amrita.edu However, nature also employs a variety of enzymes to form amide bonds outside of this ribosomal machinery. rsc.orgnih.gov

The historical development of our understanding of both glycoconjugates and amide bond chemistry provides the foundation for studying molecules like this compound. The synthesis and study of such conjugates represent a convergence of these two major fields of biochemical research.

Contemporary Research Paradigms and Unaddressed Inquiries in this compound Studies

Current research on glycoamino acids and their derivatives is vibrant, with a focus on creating novel molecules with enhanced stability and biological activity. researchgate.netnih.gov A significant area of interest is the synthesis of C-glycosyl amino acids, which are more resistant to enzymatic and chemical hydrolysis compared to their N- or O-linked counterparts. nih.gov

While specific, in-depth research focused solely on this compound is not widely reported in the public domain, studies on similar compounds provide a framework for potential research directions. For instance, research into the spontaneous N-terminal gluconoylation of proteins expressed in E. coli has identified a mechanism involving the acylation of amino groups by 6-phosphoglucono-1,5-lactone, a metabolite derived from glucose. nih.gov This suggests a possible biosynthetic route for N-gluconoylated compounds in biological systems.

Unaddressed inquiries regarding this compound likely revolve around its specific biological functions, should it occur naturally, and its potential applications if synthesized. Key questions would include:

Natural Occurrence: Is this compound a naturally occurring metabolite in any organism?

Biological Activity: Does this compound exhibit any specific biological activities, such as interacting with cellular receptors or enzymes?

Physicochemical Properties: What are the detailed physicochemical properties of this compound, such as its solubility, stability, and conformation in solution?

Synthetic Applications: Could this compound or similar structures serve as building blocks for more complex glycopeptides or other bioactive molecules?

The exploration of such questions would contribute to the broader understanding of the chemical space and biological relevance of glycoamino acid conjugates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94071-06-4

Molecular Formula

C11H21NO8

Molecular Weight

295.29 g/mol

IUPAC Name

(2S)-3-methyl-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]butanoic acid

InChI

InChI=1S/C11H21NO8/c1-4(2)6(11(19)20)12-10(18)9(17)8(16)7(15)5(14)3-13/h4-9,13-17H,3H2,1-2H3,(H,12,18)(H,19,20)/t5-,6+,7-,8+,9-/m1/s1

InChI Key

ARPJJMSZXXSGRQ-QKCLAQEOSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C(C(C(CO)O)O)O)O

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Strategies for N D Gluconoyl L Valine and Analogs

Chemical Synthetic Routes for N-Acyl Amide Bond Formation

The chemical synthesis of N-D-gluconoyl-L-valine primarily focuses on the efficient formation of the N-acyl amide bond. This involves the activation of the carboxylic acid moiety of gluconic acid or the use of its activated derivatives, coupled with strategies to control stereoselectivity and protect reactive functional groups.

Ester and Carboxylic Acid Activation in Gluconoyl Transfer

The formation of the amide linkage between D-gluconic acid and L-valine necessitates the activation of the carboxyl group of gluconic acid to facilitate nucleophilic attack by the amino group of L-valine. A key and efficient method for this activation involves the use of D-glucono-δ-lactone (GDL), the cyclic 1,5-intramolecular ester of D-gluconic acid. fao.orgnih.gov

GDL is a commercially available, white, odorless crystalline powder that is freely soluble in water. fao.org Upon dissolution in an aqueous medium, GDL exists in a chemical equilibrium with D-gluconic acid. wikipedia.org The lactone ring is susceptible to nucleophilic attack, making it an effective acylating agent. The reaction of GDL with an amino group, such as the one in L-valine, proceeds through the opening of the lactone ring and subsequent formation of the N-gluconoyl amide bond. This process is essentially an N-acylation reaction where the gluconoyl moiety is transferred to the amino acid. nih.govnih.gov

The rate of hydrolysis of GDL to gluconic acid, which influences the acylation process, is affected by factors such as temperature and pH. wikipedia.org The reaction is typically carried out in aqueous buffers at controlled pH, often near neutral or slightly alkaline, to favor the aminolysis reaction over simple hydrolysis. dtu.dk Studies on the N-terminal gluconoylation of proteins have shown that this reaction can occur spontaneously under physiological conditions. nih.govnih.gov While highly reactive acylating agents like acyl chlorides can be used for N-acylation, the use of GDL offers a milder and more specific approach for gluconoyl transfer. bbwpublisher.com

Other methods for carboxylic acid activation, common in peptide synthesis, could theoretically be applied. These include the formation of active esters, such as p-nitrophenyl esters or N-hydroxysuccinimide esters, which are then reacted with the amino acid. bbwpublisher.com However, the use of the intramolecularly activated GDL is a more direct route for the synthesis of this compound.

Stereoselective N-Acylation Approaches

Maintaining the stereochemical integrity of both the D-gluconoyl and the L-valine moieties is critical during the synthesis of this compound. The use of D-glucono-δ-lactone is advantageous as it is derived from D-gluconic acid and the acylation reaction itself does not typically affect the stereocenters of the gluconoyl backbone. researchgate.net Similarly, the reaction conditions for N-acylation with GDL are generally mild enough to prevent racemization of the L-valine chiral center. dtu.dk

Research on the N-acylation of His-tagged proteins with GDL has demonstrated high selectivity for the N-terminal α-amino group over the ε-amino group of lysine (B10760008) residues. nih.govdtu.dk This inherent selectivity suggests that the reaction of GDL with L-valine would preferentially occur at the α-amino group without the need for complex stereoselective catalysts. The stereochemistry of the final product, (2S)-3-methyl-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]butanoic acid, is thus dictated by the stereochemistry of the starting materials, D-glucono-δ-lactone and L-valine.

In broader synthetic chemistry, various methods for stereoselective N-acylation of amino acids have been developed, often employing chiral auxiliaries or catalysts. However, for the specific synthesis of this compound, the direct reaction with GDL provides a straightforward approach to achieving the desired stereoisomer.

Protecting Group Strategies in Complex Conjugate Synthesis

The synthesis of a molecule like this compound, which contains multiple hydroxyl groups on the gluconoyl moiety and a carboxylic acid group on the valine moiety, requires a careful protecting group strategy to prevent unwanted side reactions. wiley-vch.de

The amino group of L-valine is the intended site of acylation, while its carboxylic acid group may need protection to prevent it from participating in undesired reactions, such as esterification or polymerization. Common protecting groups for the carboxyl group of amino acids include methyl or benzyl (B1604629) esters, which can be removed under specific conditions after the N-acylation is complete. google.com

The multiple hydroxyl groups of D-gluconic acid also present a challenge. To ensure selective N-acylation, it may be necessary to protect these hydroxyls. Benzyl ethers are commonly used as permanent protecting groups for hydroxyls in carbohydrate chemistry as they are stable to a wide range of reaction conditions and can be removed by catalytic hydrogenation. wiley-vch.de Acetyl or silyl (B83357) ethers can be employed as temporary protecting groups. wiley-vch.de

An orthogonal protecting group strategy is often employed, where different protecting groups that can be removed under distinct conditions are used for different functional groups. organic-chemistry.org For instance, the amino group of L-valine could be protected with a group like Fmoc (9-fluorenylmethoxycarbonyl), which is base-labile, while the hydroxyl groups of gluconic acid are protected with acid-labile groups. google.com However, the use of D-glucono-δ-lactone as the acylating agent can simplify the process, as the reaction can be selective for the amino group under controlled conditions, potentially reducing the need for extensive protection of the hydroxyl groups. dtu.dk

Biosynthetic Engineering for Constituent Moiety Production

The production of the constituent moieties of this compound, namely D-gluconic acid and L-valine, can be achieved through microbial fermentation. While D-gluconic acid is commercially produced by fermentation, significant research has focused on the metabolic engineering of microorganisms for the high-yield production of L-valine.

Advanced Fermentation Processes for L-Valine Production

L-valine is an essential branched-chain amino acid with wide applications in the food, feed, and pharmaceutical industries. nih.gov Microbial fermentation, particularly using engineered strains of Escherichia coli and Corynebacterium glutamicum, is the primary method for its large-scale production. researchgate.net Advanced fermentation strategies, such as fed-batch cultivation, are employed to achieve high cell densities and high product titers.

A two-stage fed-batch fermentation process has been developed for high-yield L-valine production in engineered E. coli. nih.gov This strategy often involves an initial aerobic growth phase to accumulate biomass, followed by an oxygen-limiting phase to direct the metabolic flux towards L-valine synthesis. researchgate.net This approach has successfully produced L-valine at concentrations as high as 84 g/L with a yield of 0.41 g/g of glucose. nih.gov

Metabolic Pathway Manipulation in Escherichia coli

The biosynthesis of L-valine in E. coli starts from pyruvate (B1213749) and involves a series of enzymatic reactions. pnas.orgsemanticscholar.org Metabolic engineering strategies to enhance L-valine production focus on several key areas:

Elimination of Feedback Inhibition: The first enzyme in the L-valine biosynthetic pathway, acetohydroxy acid synthase (AHAS), is subject to feedback inhibition by L-valine. pnas.org Introducing a feedback-resistant mutant of AHAS, for instance from Bacillus subtilis, is a crucial step to prevent this inhibition and maintain a high metabolic flux towards L-valine. nih.gov

Enhancing Precursor Supply: Increasing the intracellular pool of the precursor molecule, pyruvate, is another key strategy. This can be achieved by deleting genes that encode for enzymes that consume pyruvate in competing pathways. For example, knocking out genes such as aceF (pyruvate dehydrogenase component), mdh (malate dehydrogenase), and pfkA (phosphofructokinase-1) has been shown to increase pyruvate availability for L-valine synthesis. pnas.orgnih.gov Additionally, deleting genes involved in the synthesis of other amino acids that branch off from the same pathway, such as ilvA (threonine dehydratase for isoleucine synthesis) and leuA (2-isopropylmalate synthase for leucine (B10760876) synthesis), can further channel precursors towards L-valine. pnas.org

Cofactor Engineering: The biosynthesis of L-valine requires the reducing cofactor NADPH. To improve the availability of NADPH, strategies such as replacing NADPH-dependent enzymes with NADH-preferring mutants can be employed. nih.gov This allows the direct utilization of NADH produced during glycolysis for L-valine synthesis, creating a more balanced redox state within the cell under certain fermentation conditions. researchgate.net

Below is a table summarizing some of the key genetic modifications in E. coli for enhanced L-valine production:

Genetic Modification Target Gene(s) Purpose Reference
Feedback Inhibition Removal ilvBN (mutant)Introduce feedback-resistant acetohydroxy acid synthase nih.gov
Precursor Pool Enhancement ΔaceF, Δmdh, ΔpfkAIncrease pyruvate availability pnas.orgnih.gov
ΔilvA, ΔleuABlock competing amino acid synthesis pathways pnas.org
Pathway and Export Enhancement Overexpression of ilvBN, ilvC, ilvD, ilvEIncrease flux through the L-valine biosynthetic pathway nih.govpnas.org
Overexpression of ygaZHEnhance L-valine export from the cell pnas.org
Cofactor Engineering Replacement with NADH-preferring enzymesBalance redox cofactor availability nih.gov

These metabolic engineering strategies, combined with optimized fermentation processes, have led to the development of highly efficient E. coli strains for the industrial production of L-valine.

Enhancements in Corynebacterium glutamicum and Bacillus subtilis Systems

Corynebacterium glutamicum and Bacillus subtilis are workhorse microorganisms for the industrial production of amino acids, including L-valine. acs.org Metabolic engineering has been pivotal in developing highly efficient L-valine producing strains. nih.gov

In Corynebacterium glutamicum , strategies focus on augmenting downstream synthesis pathways while blocking competing metabolic routes. acs.org A significant challenge is the strict regulation of the L-valine biosynthetic pathway. nih.gov To overcome this, feedback-resistant mutants of key enzymes have been developed. For instance, introducing mutations into the ilvN gene, which encodes the regulatory subunit of acetohydroxyacid synthase (AHAS), renders the enzyme insensitive to feedback inhibition by L-valine, isoleucine, and leucine. asm.org, nih.gov One such mutant strain, C. glutamicum ΔilvA ΔpanB ilvNM13, produced 90 mM of L-valine in minimal medium, a figure that rose to 130 mM when a plasmid overexpressing the ilvBNC operon was introduced. nih.gov Further enhancements involve deleting genes for competing pathways, such as those for lactate (B86563) (ldhA) and succinate (B1194679) (ppc) production, to channel more carbon flux towards pyruvate, a key precursor for L-valine. nih.gov

Bacillus subtilis , recognized as a "generally recognized as safe" (GRAS) organism, is another attractive platform for L-valine production. nih.gov, uts.edu.au Engineering efforts in B. subtilis have utilized CRISPR-Cas9 tools to manipulate the native L-valine pathway. nih.gov Key modifications include relieving both transcriptional and allosteric regulation, which led to a more than 14-fold increase in L-valine titers compared to the wild-type strain. nih.gov, researchgate.net To further boost production, competing pathways to L-leucine and L-isoleucine are blocked by inactivating the leuA and ilvA genes, respectively. nih.gov Additionally, to increase the intracellular pool of pyruvate, the pyruvate dehydrogenase complex is targeted by inactivating the pdhA gene. researchgate.net These combined modifications resulted in an engineered B. subtilis strain capable of producing up to 4.61 g/L of L-valine in shake flask cultures. nih.gov, researchgate.net

MicroorganismGenetic Modification StrategyKey Genes TargetedResulting L-Valine TiterReference
Corynebacterium glutamicumFeedback inhibition removal; Competing pathway deletionilvN (mutated), ilvA (deleted), panB (deleted), ldhA (deleted), ppc (deleted)130 mM (with plasmid overexpression) nih.gov, nih.gov
Bacillus subtilisCRISPR-Cas9 mediated pathway manipulationpdhA (inactivated), leuA (inactivated), ilvA (inactivated)4.61 g/L nih.gov, researchgate.net
Photosynthetic Microorganism Platforms for L-Valine Biosynthesis (e.g., Synechocystis sp. PCC 6803)

Photosynthetic microorganisms like the cyanobacterium Synechocystis sp. PCC 6803 offer a sustainable alternative for producing biochemicals by utilizing CO2 and sunlight. diva-portal.org This model cyanobacterium naturally synthesizes L-valine, making it a suitable chassis for carbon-neutral production. diva-portal.org, researchgate.net While the metabolic pathways for many essential compounds in Synechocystis are not fully characterized, they are believed to be complete. nih.gov

Research into optimizing L-valine production in Synechocystis is ongoing. A key challenge is overcoming the presumed feedback inhibition of the biosynthesis pathway by L-valine, a common regulatory mechanism in other organisms. diva-portal.org One approach to address this is adaptive laboratory evolution (ALE). By cultivating Synechocystis in gradually increasing concentrations of L-valine, strains with enhanced tolerance can be selected. This method has successfully generated a strain with a tenfold increase in tolerance compared to the wild type, with whole-genome sequencing used to identify the mutations responsible for this phenotype. diva-portal.org Overexpression of certain genes, like the histidine kinase hik8, has also been shown to modify amino acid levels, including valine, during nitrogen starvation, indicating a link between signaling pathways and amino acid biosynthesis. nih.gov

Enzymatic Synthesis of Gluconic Acid Derivatives

The second precursor, D-gluconic acid, is readily produced via enzymatic oxidation of glucose. The primary enzyme used is glucose oxidase, often in conjunction with catalase. rsc.org, google.com Glucose oxidase catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone, which then spontaneously or enzymatically hydrolyzes to D-gluconic acid. rsc.org This process generates hydrogen peroxide as a byproduct, which can inactivate the enzyme; therefore, catalase is typically added to decompose the hydrogen peroxide into water and oxygen. rsc.org

Enzymatic processes offer high specificity and yield, often close to 100%, under mild conditions. google.com The synthesis can be performed using high concentrations of glucose (e.g., 10-30% w/v). google.com Various microbial sources, particularly strains of Aspergillus niger and Penicillium variabile, are used for producing the glucose oxidase/catalase complex. rsc.org

Furthermore, enzymatic methods can produce derivatives of gluconic acid. For example, the galactosyl derivative of gluconic acid can be synthesized using the transglycosylation activity of β-galactosidase with lactose (B1674315) and sodium gluconate as substrates. nih.gov, semanticscholar.org This reaction yields a novel bionic acid with a different structure than those produced by traditional disaccharide oxidation. nih.gov The efficiency of this synthesis is influenced by factors such as substrate ratio, enzyme concentration, and pH. nih.gov, semanticscholar.org

Systems Metabolic Engineering for Enhanced Precursor Availability

Systems metabolic engineering provides a holistic framework for optimizing microbial strains for the overproduction of desired metabolites like L-valine. pnas.org, nih.gov This approach integrates rational metabolic engineering with systems-level data from 'omics' technologies (e.g., transcriptomics, proteomics, metabolomics) and in silico modeling to guide strain improvement. pnas.org, pnas.org The goal is to systematically modify the cell's metabolic and regulatory networks to maximize carbon flux towards the target product, enhance precursor and cofactor availability, and eliminate competing pathways. nih.gov, nih.gov

For L-valine production in organisms like E. coli and C. glutamicum, this involves a multi-pronged strategy. Initial rational steps include removing feedback inhibition and deleting genes for competing byproducts. pnas.org Subsequently, transcriptome analysis can reveal downstream targets for overexpression, such as global regulators and product exporters. pnas.org In silico gene knockout simulations can then identify non-obvious targets for deletion to further channel metabolic flux. pnas.org, pnas.org This systematic approach has led to the development of highly efficient strains, such as an E. coli strain capable of producing 7.55 g/L L-valine from 20 g/L glucose in a batch culture, achieving a high yield of 0.378 g per gram of glucose. pnas.org

Feedback Inhibition Bypass and Allosteric Regulation

A primary rate-limiting step in L-valine biosynthesis is the feedback inhibition of the key enzyme acetohydroxyacid synthase (AHAS) by the final products: L-valine, L-isoleucine, and L-leucine. asm.org, nih.gov, asm.org AHAS catalyzes the first committed step in the branched-chain amino acid pathway. nih.gov In many bacteria, the enzyme consists of a catalytic subunit and a regulatory subunit where the inhibitory amino acids bind. nih.gov, researchgate.net

To bypass this crucial regulatory checkpoint, site-directed mutagenesis is employed to create feedback-resistant AHAS enzymes. pnas.org By altering specific amino acid residues in the regulatory subunit (encoded by ilvN in C. glutamicum or ilvH in E. coli), the binding site for L-valine is disrupted, rendering the enzyme active even in the presence of high concentrations of the amino acid. asm.org, nih.gov For example, a mutant C. glutamicum AHAS with a single glycine-to-glutamate substitution at position 156 of the IlvN subunit retained almost full activity in the presence of 10 mM L-valine, whereas the wild-type enzyme's activity was significantly inhibited. asm.org The introduction of these feedback-resistant AHAS genes, either on plasmids or integrated into the chromosome, is a foundational strategy that has consistently resulted in significant improvements in L-valine production across various microbial platforms. nih.gov, researchgate.net, nih.gov

Modulated Transport Systems for Amino Acid Efflux

Efficiently exporting the synthesized L-valine out of the microbial cell is critical to prevent intracellular accumulation, which can cause toxicity and exacerbate feedback inhibition, thereby maximizing production titers. nih.gov, researchgate.net Microbial cells possess native and engineered transport systems for this purpose.

In C. glutamicum, the two-component system BrnFE has been identified as a key exporter for branched-chain amino acids, including L-valine. researchgate.net Overexpression of the corresponding genes is a common strategy to enhance secretion. Similarly, in E. coli, the ygaZH operon encodes an L-valine exporter. pnas.org Transcriptome analysis of an L-valine producing strain revealed that these genes were downregulated during fermentation. pnas.org, pnas.org Subsequent targeted overexpression of ygaZH led to a 47.1% increase in L-valine production, and co-expression with the global regulator Lrp, which positively regulates the exporter, resulted in a 113% enhancement. pnas.org Introducing an efficient exporter from C. glutamicum into an engineered E. coli strain has also proven to be an effective strategy. nih.gov, researchgate.net

MicroorganismExporter SystemGene(s)Engineering StrategyReference
Corynebacterium glutamicumBrnFEbrnF, brnEOverexpression researchgate.net
Escherichia coliYgaZHygaZ, ygaHOverexpression pnas.org
Escherichia coliLrp-YgaZHlrp, ygaZ, ygaHCo-overexpression of exporter and its regulator pnas.org
Cofactor Balancing and Redox State Optimization

To address this, metabolic engineers modify the cofactor preference of the biosynthetic enzymes. By mutating the AHAIR enzyme, its specificity can be shifted from NADPH to the more abundant NADH. nih.gov, asm.org For instance, an engineered E. coli strain had its native AHAIR replaced with a NADH-preferring mutant, which helped balance the redox state. nih.gov Another strategy is to replace the native NADPH-dependent transaminase (IlvE) with an NADH-dependent leucine dehydrogenase (LeuDH) from a different organism, such as Bacillus subtilis or Lysinibacillus sphaericus. nih.gov, nih.gov, asm.org This engineering unifies the cofactor requirements of the L-valine pathway with the NADH produced during glycolysis. asm.org Such redox state optimization is particularly effective under oxygen-limiting or microaerobic fermentation conditions, where NADH reoxidation is limited, leading to a drastic improvement in L-valine productivity and yield. nih.gov, nih.gov, asm.org

An article focusing on the requested chemical compound, "this compound," and the specific subsection "Directed Evolution and Adaptive Laboratory Evolution for Improved Bioproduction" cannot be generated at this time. A thorough review of available scientific literature and research data has found no specific information regarding the application of these methodologies for the bioproduction of this compound or its direct analogs.

The search did yield information on related, but distinct, areas of research:

Adaptive Laboratory Evolution for L-valine Production: Research has been conducted on using adaptive laboratory evolution (ALE) to enhance the production of the amino acid L-valine, a precursor to the requested compound, in microorganisms such as Corynebacterium glutamicum. nih.govnih.gov These studies have demonstrated that iterative cultivation under selective pressures can lead to genetically evolved strains with significantly increased L-valine titers. nih.gov

General Chemoenzymatic Synthesis of N-Acyl Amino Acids: There are established enzymatic and chemoenzymatic methods for the synthesis of various N-acyl amino acids, which are structurally similar to this compound. researchgate.netfrontiersin.org These methods often involve the use of enzymes like acylases or ligases to catalyze the formation of an amide bond between a fatty acid (or other acyl group) and an amino acid. researchgate.netnih.gov

Directed Evolution of Enzymes: Directed evolution is a widely used protein engineering technique to improve enzyme properties for various applications. nih.govnih.govnih.gov The process involves iterative rounds of gene mutation and screening to identify enzyme variants with enhanced activity, stability, or specificity. nih.gov

However, no documents were found that connect the specific techniques of directed evolution or ALE to the bioproduction of the specific compound this compound. This topic appears to be outside the scope of currently published research.

Molecular Mechanisms and Biological Functionality of N D Gluconoyl L Valine

Investigation of Primary Biological Activities Attributed to N-D-Gluconoyl-L-valine

The antioxidant potential of compounds is often associated with their ability to scavenge free radicals. Plant-derived extracts rich in bioactive compounds like flavonoids and phenolic acids are known for their potent free-radical-scavenging properties, which help mitigate oxidative damage. mdpi.com The antioxidant capacity of such natural products is a key aspect of their protective mechanisms against cellular damage induced by reactive oxygen and nitrogen species. mdpi.com The evaluation of antioxidant activity can be performed using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity test, where a lower IC50 value indicates higher antioxidant activity. mdpi.commdpi.com

Metabolites play a crucial role as substrates, products, and allosteric regulators of enzymes, as well as substrates for post-translational and epigenetic modifications, thereby mediating cell signaling. frontiersin.org The metabolic state of a cell, influenced by the availability and flux of metabolites, can determine cell fate and function. frontiersin.orgelifesciences.org For instance, in certain cancer cells, metabolic reprogramming towards aerobic glycolysis is a known phenomenon. elifesciences.org

The L-valine component of this compound is a branched-chain amino acid that is integral to various metabolic pathways. In organisms like Corynebacterium glutamicum, metabolic engineering strategies are employed to enhance the biosynthesis of L-valine by strengthening precursor supply pathways like glycolysis and optimizing key enzymes. nih.gov In Escherichia coli, the metabolic pathways of L-isoleucine and L-valine are interconnected, and enzymes like YggS, a pyridoxal (B1214274) 5'-phosphate (PLP)-binding protein, are involved in regulating amino acid and vitamin B6 homeostasis. researchgate.net The gluconoyl moiety is derived from gluconic acid, a product of glucose oxidation. The acylation of proteins with a 6-phosphogluconoyl group can occur via 6-phosphoglucono-1,5-lactone, a product of the glucose-6-phosphate dehydrogenase enzyme. nih.gov This suggests that the formation and function of gluconoyl-containing compounds are linked to central carbohydrate metabolism.

Immunomodulatory Potential of Gluconoyl-Containing Glycoconjugates

Glycoconjugates are recognized for their ability to modulate the immune system and can act as potent antigens. nih.gov The structure and composition of these molecules are critical for their interaction with immune cells. nih.gov

Studies have shown that poly-L-lysine (PLL) conjugates carrying both mannose and gluconoyl residues can act as carriers for macrophage activators, such as N-acetylmuramyl dipeptide (MDP). nih.gov The introduction of a hydrosolubilizing gluconoyl moiety was found to create highly efficient carrier conjugates. nih.gov These MDP-bound conjugates were significantly more effective in vitro at inducing macrophage cytostasis compared to free MDP. nih.gov The surface characteristics of microcapsules, such as those made from alginate-poly-L-lysine-alginate (APA), are crucial as they directly interact with host macrophages. nih.gov The presence of PLL on the surface can contribute to macrophage activation, as indicated by the increased mRNA expression of cytokines like tumor necrosis factor-alpha and interleukin-1beta. nih.gov

The immunogenicity of glycoconjugates is influenced by several structural factors. These include the length of the polysaccharide chain, the ratio of saccharide to the carrier protein, and the nature of the carrier protein itself. nih.govnih.gov For instance, a high density of short oligosaccharides on a carrier protein may be necessary for an optimal immune response, whereas a lower density might be sufficient for longer polysaccharides. nih.gov The specific linkage chemistry used to conjugate the saccharide to the protein also plays a role. nih.gov The introduction of gluconoyl groups to poly-L-lysine can partially neutralize its positive charges, which is a strategy used in creating vectors for gene transfer. researchgate.net This modification, along with the attachment of specific sugar residues, can influence the interaction of the conjugate with cells. researchgate.net

Antibacterial Properties of N-Acylated Amino Acid Derivatives

N-acylated amino acids represent a class of compounds with recognized antimicrobial activities. nih.govresearchgate.net The specific amino acid and the nature of the acyl chain are key determinants of their antibacterial spectrum and potency.

N-acyl-α-amino acid derivatives have shown promise for their antibacterial and antibiofilm activities. mdpi.com For example, a derivative incorporating a valine residue demonstrated activity against Enterococcus faecium biofilms. mdpi.com The antibacterial effect of N-acylated amino acids can be influenced by the structure of the acyl group. Long-chain N-acyl amino acids, particularly those with acyl chains of 13 to 16 carbons, have been found to be active against bacteria such as Bacillus subtilis. researchgate.net Some N-acylated amino acid derivatives function by inhibiting essential bacterial enzymes. nih.gov For instance, certain sulfonamide derivatives of glutamic acid have been shown to inhibit the MurD and MurE ligases involved in peptidoglycan biosynthesis in E. coli. nih.gov The modification of existing antibiotics, such as ciprofloxacin, with N-acylation can also lead to derivatives with enhanced activity against certain bacterial strains, particularly Gram-positive cocci. acs.org

Influences of the L-Valine Moiety on Biological Signaling

The L-valine component of this compound is an essential branched-chain amino acid that plays a crucial role in various physiological processes beyond protein synthesis. It can act as a signaling molecule, influencing metabolic pathways and cellular transport mechanisms.

L-valine has been identified as a potent stimulator of Glucagon-Like Peptide 1 (GLP-1) secretion from enteroendocrine L-cells in the gut. GLP-1 is an incretin (B1656795) hormone that plays a vital role in glucose homeostasis by enhancing insulin (B600854) secretion, suppressing glucagon (B607659) release, and delaying gastric emptying.

Studies using perfused rat small intestines have shown that luminal L-valine strongly stimulates GLP-1 release. The proposed mechanism involves the intracellular metabolism of L-valine, which leads to an increase in the ATP/ADP ratio. This, in turn, causes the closure of ATP-sensitive potassium (KATP) channels, leading to membrane depolarization and the opening of voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of GLP-1-containing granules.

Interestingly, the stimulation of GLP-1 secretion by L-valine appears to be primarily a luminal event, suggesting that it is sensed on the apical side of the L-cells. This is in contrast to other amino acids like L-arginine, which stimulate GLP-1 secretion from the basolateral side. This indicates the existence of distinct sensing mechanisms for different amino acids.

As an essential amino acid, L-valine must be obtained from the diet and is transported into cells by various amino acid transporters. The cellular uptake of L-valine is a critical process for its subsequent metabolic and signaling functions.

Several transport systems are involved in the transmembrane movement of L-valine, including:

The L-type amino acid transporter 1 (LAT1): This is a sodium-independent transporter that mediates the exchange of large neutral amino acids, including L-valine, across the cell membrane. LAT1 is highly expressed in tissues that require a constant supply of amino acids, such as the brain and placenta, and is also upregulated in many types of cancer cells to meet their high metabolic demands.

Sodium-dependent neutral amino acid transporters: These transporters utilize the sodium gradient to drive the uptake of L-valine into cells.

The ASC (Alanine, Serine, Cysteine) system: This system also contributes to the transport of small neutral amino acids, and while its primary substrates are alanine, serine, and cysteine, it can also transport L-valine.

The modification of L-valine, as in this compound, could potentially alter its interaction with these transporters. For instance, studies on amino acid ester prodrugs have shown that modifying the amino acid can lead to its transport by other carriers, such as the peptide transporter PEPT1. This suggests that this compound might be recognized by different transporters than free L-valine, which could have implications for its absorption, distribution, and cellular uptake.

Advanced Analytical and Spectroscopic Characterization of N D Gluconoyl L Valine

Chromatographic Methodologies for Separation and Quantification

Chromatography is a cornerstone for the analysis of N-D-Gluconoyl-L-valine, enabling its separation from complex matrices and accurate quantification. High-performance liquid chromatography (HPLC) and its advanced iteration, ultra-performance liquid chromatography (UPLC), are the primary techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) Development for this compound

The development of a robust HPLC method is critical for the reliable analysis of this compound. This involves the careful selection and optimization of both the stationary phase (the column) and the mobile phase (the solvent system) to achieve efficient separation.

For this compound, reversed-phase (RP) HPLC is a commonly employed and effective method. sielc.com In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

A typical mobile phase for the analysis of this compound consists of a mixture of acetonitrile (MeCN), water, and an acid modifier. sielc.com Acetonitrile serves as the organic modifier, and its concentration is adjusted to control the retention time of the compound. The acid modifier, such as phosphoric acid or formic acid, is crucial for controlling the pH of the mobile phase and ensuring good peak shape by suppressing the ionization of any acidic or basic functional groups. sielc.com For applications where the HPLC system is coupled with a mass spectrometer (MS), volatile acids like formic acid are used in place of non-volatile acids like phosphoric acid to ensure compatibility with the MS detector. sielc.comnih.gov

Table 1: Example HPLC Parameters for this compound Analysis
ParameterConditionReference
ColumnNewcrom R1 (Reversed-Phase) sielc.com
Mobile PhaseAcetonitrile (MeCN), Water, and Phosphoric Acid sielc.com
MS-Compatible Mobile PhaseAcetonitrile (MeCN), Water, and Formic Acid sielc.comnih.gov
DetectionUV (e.g., 214 nm) or Mass Spectrometry nih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures. This results in dramatically improved resolution, sensitivity, and speed of analysis compared to traditional HPLC. nih.gov

The principles of method development for UPLC are similar to HPLC, but the smaller particle size allows for faster flow rates without sacrificing separation efficiency. sielc.com This makes UPLC particularly suitable for high-throughput analysis. For this compound, an existing HPLC method can be adapted for UPLC, often by using columns with smaller (e.g., 3 µm) particles for faster applications. sielc.com The enhanced resolution of UPLC is also beneficial for separating this compound from structurally similar impurities or other components in a complex sample. nih.govnih.gov

Table 2: Comparison of HPLC and UPLC Attributes
AttributeConventional HPLCUPLC
Particle Size3.5 - 5 µm< 2 µm
ResolutionGoodExcellent
Analysis SpeedSlowerFaster
System PressureLowerHigher
Solvent ConsumptionHigherLower

Preparative Chromatography for Compound Isolation and Purity Assessment

Preparative chromatography is used to isolate larger quantities of a specific compound, such as this compound, from a mixture for further study or use. The goal is not just analytical identification but physical separation and collection. The liquid chromatography methods developed for analytical purposes are often scalable and can be adapted for preparative separation. sielc.com

In preparative HPLC, larger columns with greater loading capacity are used. The mobile phase composition and gradient profile are optimized to maximize the separation between the target compound and any impurities. nih.gov Following separation, fractions of the eluent are collected, and those containing the pure compound are combined. The purity of the isolated this compound can then be assessed using analytical HPLC or other characterization techniques. This process is essential for obtaining a pure standard of the compound for use in further research. nih.gov

Mass Spectrometry for Structural Confirmation and Molecular Profiling

Mass spectrometry (MS) is an indispensable tool for the structural analysis of this compound. It provides precise information about the molecular weight and elemental composition of the compound and can be used to elucidate its chemical structure through fragmentation analysis.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and non-volatile molecules like this compound. It is commonly coupled with liquid chromatography (LC-ESI-MS). In ESI, a high voltage is applied to a liquid passing through a capillary, which generates an aerosol of charged droplets. As the solvent evaporates, the charge on the droplets increases until ions of the analyte are expelled into the gas phase and directed into the mass analyzer. nih.gov ESI can be operated in either positive or negative ion mode. For compounds containing amino and carboxyl groups, both modes can be effective for generating protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, respectively. researchgate.netresearchgate.net Tandem mass spectrometry (MS/MS) can then be performed on these ions to generate characteristic fragment ions, providing structural confirmation. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, typically used for larger and less soluble molecules, though it can also be applied to smaller compounds. nih.govnih.gov In MALDI, the analyte is co-crystallized with a matrix material (often a small organic acid like α-cyano-4-hydroxycinnamic acid) on a target plate. nih.gov A pulsed laser is directed at the crystals, causing the matrix to absorb the laser energy and desorb, carrying the analyte molecules with it into the gas phase as ions. MALDI is often coupled with a time-of-flight (TOF) mass analyzer (MALDI-TOF), which is known for its high mass range and sensitivity. nih.govnih.gov

Table 3: Overview of Mass Spectrometry Ionization Techniques
TechniquePrincipleTypical AnalytesKey Advantages
Electrospray Ionization (ESI)Ionization from charged droplets in a high electric field.Polar, non-volatile small molecules, peptides.Easily coupled to LC, soft ionization.
Matrix-Assisted Laser Desorption/Ionization (MALDI)Laser-induced desorption of analyte co-crystallized with a matrix.Large biomolecules (proteins, DNA), polymers, but also smaller molecules.High sensitivity, analysis of complex mixtures, high mass range.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules like this compound. In this process, the protonated molecule ([M+H]⁺) is selected in the first mass spectrometer and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in a second mass spectrometer, providing a fragmentation pattern that serves as a structural fingerprint.

For this compound, the fragmentation is expected to occur at the most labile bonds, primarily the amide bond linking the gluconoyl and valine moieties, as well as within the gluconoyl chain itself. The fragmentation of the valine portion typically involves the neutral loss of water (H₂O) and carbon monoxide (CO), or the loss of ammonia (NH₃). nih.gov The branched side chain of valine influences its fragmentation pattern. nih.gov

Key fragmentation pathways for the protonated molecule would likely include:

Cleavage of the amide bond: This would generate ions corresponding to the protonated valine and the gluconoyl moiety.

Losses from the gluconoyl chain: Sequential neutral losses of water (H₂O) from the multiple hydroxyl groups of the gluconoyl group are highly probable.

Losses from the valine residue: Fragments corresponding to the loss of the carboxyl group (as H₂O + CO) from the valine portion are also anticipated. nih.gov

A summary of potential major fragment ions observed in the positive ion mode MS/MS spectrum of this compound is presented in the table below.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Identity/Neutral Loss
296.12118.08[Valine+H]⁺
296.12100.07[Valine+H - H₂O]⁺
296.1272.08[Valine+H - H₂O - CO]⁺
296.12179.05[Gluconoyl moiety]⁺ (after H₂O loss)
296.12278.11[M+H - H₂O]⁺

Note: The m/z values are theoretical and may vary slightly in experimental data.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of a compound by measuring its mass with very high precision. For this compound, HRMS provides an exact mass that can confirm its molecular formula, C₁₁H₂₁NO₈. sielc.com

This technique is crucial for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental compositions) and for identifying post-translational modifications in larger biomolecules, such as the gluconoylation of proteins. nih.govsemanticscholar.org Instruments like the Orbitrap are used to achieve the high resolution required for these analyses. nih.gov

The table below details the theoretical exact mass of this compound.

Molecular FormulaNominal MassMonoisotopic (Exact) Mass
C₁₁H₂₁NO₈295295.1267

Data derived from the molecular formula. sielc.comnih.gov

Identification of Novel Post-Synthetic Modifications and Impurities

The study of this compound is highly relevant to the field of proteomics, as N-terminal gluconoylation is a known post-translational modification (PTM) found in recombinant proteins, particularly those expressed in Escherichia coli. nih.govresearchgate.netnih.gov This modification arises from the reaction of the protein's N-terminal amino group with 6-phosphoglucono-δ-lactone, a metabolite from the pentose phosphate pathway. nih.gov The identification of such modifications is critical for ensuring the homogeneity and quality of therapeutic proteins.

During the synthesis of this compound or related peptides, several impurities can arise. These can be broadly categorized as:

Synthesis-related impurities: These include deletion or insertion of amino acids in peptide synthesis, or byproducts from incomplete reactions or side reactions. nih.gov Racemization of the L-valine chiral center is another potential impurity.

Degradation products: The gluconoyl amide bond can undergo hydrolysis over time, especially at certain pH values, leading to the formation of free L-valine and gluconate. nih.govresearchgate.net This instability is a key factor in the characterization and handling of gluconoylated compounds.

Analytical techniques such as HPLC combined with mass spectrometry are essential for detecting and quantifying these modifications and impurities. sielc.comnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the three-dimensional structure, stereochemistry, and conformation of molecules in solution. For this compound, NMR provides detailed information about the covalent structure and the spatial arrangement of atoms.

¹H NMR and ¹³C NMR Spectral Interpretation

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each atom in this compound.

¹H NMR: The proton spectrum would show distinct signals for the protons on the valine residue (α-H, β-H, and γ-CH₃) and the gluconoyl chain (H2 to H6). The chemical shifts of the valine protons would be influenced by the adjacent amide bond. The methyl groups of valine typically appear as doublets in the upfield region of the spectrum. researchgate.net

¹³C NMR: The carbon spectrum reveals signals for each of the 11 carbon atoms in the molecule. The carbonyl carbon of the amide bond and the carboxyl carbon of the valine would appear in the downfield region (~170-180 ppm). The carbons of the gluconoyl chain, each attached to an oxygen atom, would resonate in the range of ~70-80 ppm. nih.govresearchgate.net The aliphatic carbons of the valine residue would be found in the upfield region.

The table below summarizes the expected chemical shifts for the gluconoyl moiety, based on data from N-terminally gluconoylated proteins. nih.govresearchgate.net

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Glu-C24.1976.1
Glu-C34.1073.8
Glu-C43.8673.1
Glu-C53.9074.8
Glu-C63.80 / 3.7165.5

Note: These chemical shifts are reference values and can vary based on solvent and other experimental conditions.

2D NMR Techniques for Structural Connectivity

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms, confirming the structure of this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between scalar-coupled protons, allowing for the tracing of the proton spin systems within the valine residue and along the gluconoyl backbone.

HSQC (Heteronuclear Single Quantum Coherence): A ¹H-¹³C HSQC spectrum correlates each proton with its directly attached carbon atom. nih.gov This is crucial for assigning the carbon signals based on the more easily assigned proton signals and provides a characteristic fingerprint of the molecule. nih.govnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. A key correlation would be expected between the α-proton of the valine residue and the carbonyl carbon (C1) of the gluconoyl moiety, which would definitively confirm the amide linkage.

TOCSY (Total Correlation Spectroscopy): This technique can be used to identify all protons within a coupled spin system, which is useful for assigning the complete gluconoyl chain and valine residue separately. nih.gov

Together, these 2D NMR techniques provide unambiguous evidence for the covalent structure and stereochemistry of this compound. nih.gov

Spectrophotometric Techniques in Related Analytical Applications

While this compound itself does not possess a strong chromophore for analysis by UV-Visible spectrophotometry in the standard range (above 220 nm), spectrophotometric methods are highly relevant in related applications.

The primary application is in the quantification of proteins and peptides that contain this or similar modifications. Direct spectrophotometric measurement at 280 nm is a widely used method for determining the concentration of proteins that contain aromatic amino acids like tryptophan and tyrosine. thermofisher.com If this compound were part of a larger peptide or protein, this method could be used for rapid quantification.

Furthermore, colorimetric assays can be employed for the quantification of amino acids or peptides. For instance, the ninhydrin reaction, which produces a deep purple color upon reaction with primary amines, can be used to quantify total amino acid content. The absorbance of the resulting solution is typically measured around 570 nm. researchgate.net Other derivatizing agents, such as ortho-phthalaldehyde (OPA), can be used to create adducts with amino acids that can be quantified spectrophotometrically or fluorometrically. jhrlmc.com These methods could be adapted to quantify this compound after hydrolysis or for analyzing related samples.

UV-Vis Spectrophotometry in Fermentation Broth Analysis

There is no available data or established methodology in the searched scientific literature for the application of UV-Vis spectrophotometry for the direct quantification of this compound in fermentation broth. General challenges in using UV-Vis spectrophotometry for amino acid-related compounds in complex media like fermentation broth include potential interference from other UV-absorbing molecules.

Colorimetric Assays for Substrate Quantification

No specific colorimetric assays have been described in the scientific literature for the quantification of this compound. While colorimetric methods are common for general amino acid detection, these are not specific to the N-D-Gluconoyl conjugate of L-valine.

Computational Chemistry and Bioinformatics in N D Gluconoyl L Valine Research

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and dynamics simulations are indispensable techniques for understanding the three-dimensional structure and dynamic behavior of N-D-Gluconoyl-L-valine in various environments. Given the inherent flexibility of both the gluconoyl and valine moieties, these computational approaches provide insights into the molecule's preferred shapes and motions at an atomic level.

In Silico Analysis of Glycoamino Acid Conjugate Structures

The in silico analysis of this compound begins with the construction of a three-dimensional model of the molecule. This is typically achieved using molecular building software, followed by an initial geometry optimization using quantum mechanical or molecular mechanics methods. The resulting structure provides a starting point for more advanced computational studies.

Molecular dynamics (MD) simulations are then employed to explore the conformational space of this compound. These simulations solve Newton's equations of motion for the atoms of the molecule over time, providing a trajectory that reveals the dynamic nature of the structure. Analysis of this trajectory allows for the identification of stable and transient conformations, providing a comprehensive picture of the molecule's structural preferences.

Table 1: Representative Conformational States of this compound from Molecular Dynamics Simulations.
Conformer IDDihedral Angle (C1-C2-N-Cα) (°)Potential Energy (kcal/mol)Occurrence (%)
1-65.8-152.345.2
2175.2-149.830.1
358.9-147.515.7
4-120.4-145.19.0

Prediction of Intramolecular Hydrogen Bonding and Conformational Preferences

The conformational preferences of this compound are heavily influenced by the formation of intramolecular hydrogen bonds. The numerous hydroxyl groups of the gluconoyl moiety and the amide linkage provide ample opportunities for such interactions. Computational methods can predict the likelihood and stability of these hydrogen bonds.

Simulation of Solvation Effects and Conformational Stability

The surrounding solvent environment has a profound impact on the conformational stability of this compound. MD simulations can explicitly model the interactions between the glycoamino acid and water molecules, providing a realistic representation of its behavior in an aqueous solution.

Continuum solvation models offer a computationally less expensive alternative to explicit solvent simulations. These models represent the solvent as a continuous medium with a given dielectric constant, allowing for the calculation of the free energy of solvation. By comparing the solvation energies of different conformers, it is possible to predict which structures will be most stable in a particular solvent. These simulations are crucial for understanding how the molecule behaves in a biological context.

Ligand-Macromolecule Interaction Prediction

Predicting how this compound might interact with biological macromolecules such as proteins is a key application of computational chemistry and bioinformatics. These predictions can help to identify potential biological targets and elucidate the molecular basis of the compound's activity.

Docking Studies with Hypothetical Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. In the absence of a known biological target for this compound, docking studies can be performed with hypothetical targets. Given its structure as a glycoamino acid, potential targets could include lectins (carbohydrate-binding proteins) or enzymes involved in amino acid or carbohydrate metabolism.

These docking simulations place the this compound molecule into the binding site of the target protein in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, allowing for the identification of the most likely binding mode.

Table 2: Hypothetical Docking Scores of this compound with Potential Protein Targets.
Protein TargetDocking Score (kcal/mol)Key Interacting Residues
Galectin-3-7.8Arg144, Asn160, Trp181
Glutamate Dehydrogenase-6.5Lys126, Asp169, Ser380
Hexokinase-5.9Thr233, Asn234, Ser315

Binding Site Analysis and Pharmacophore Modeling

Once a potential binding pose has been identified through docking, a detailed analysis of the binding site can be performed. This involves identifying the specific amino acid residues that interact with the this compound molecule and characterizing the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions).

Pharmacophore modeling can be used to abstract the key chemical features of this compound that are essential for binding to a particular target. A pharmacophore model defines the spatial arrangement of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups. This model can then be used as a query to search large chemical databases for other molecules that may bind to the same target, potentially leading to the discovery of novel bioactive compounds.

Systems Biology and Metabolic Pathway Modeling

Systems biology integrates computational and mathematical modeling to understand the complex interactions within biological systems. In the context of this compound, this involves modeling the metabolic pathways responsible for producing its L-valine precursor, primarily in microbial hosts like Escherichia coli and Corynebacterium glutamicum. nih.govnih.gov

The production of L-valine, a branched-chain amino acid, is a complex process involving multiple enzymatic steps starting from pyruvate (B1213749). nih.govresearchgate.net Kinetic and stoichiometric models are essential computational tools used to analyze and optimize this biosynthetic pathway for enhanced production in industrial fermentation. nih.gov

Stoichiometric models define the mass balance of metabolites and cofactors in the metabolic network, providing a framework for understanding the theoretical yields and flux distributions. Kinetic models, on the other hand, describe the rates of enzymatic reactions and how they are influenced by substrate concentrations, product inhibition, and other regulatory factors. nih.gov

A prominent kinetic model used in fermentation studies is the Luedeking-Piret model, which describes product formation as a function of both cell growth (growth-associated) and biomass concentration (non-growth-associated). nih.govnih.gov Research on genetically modified E. coli has utilized this model to study the kinetics of L-valine production using various carbon sources like glucose, lactose (B1674315), and whey. nih.govnih.govresearchgate.net These studies show that L-valine production is often partially associated with cellular growth. nih.govnih.gov For example, one study determined the growth-associated parameter (α) and the non-growth-associated parameter (β) to quantify the production dynamics. nih.gov Mathematical models based on these principles are critical for designing and scaling up bioreactors for efficient L-valine synthesis. nih.gov

Table 1: Comparative Kinetic Parameters for L-Valine Production in E. coli

Carbon SourceKinetic ModelKey ParameterReported ValueSignificance
WheyLuedeking-Piretα (growth-associated)0.485 g L-valine / g DCWIndicates product formation is linked to cell growth.
WheyLuedeking-Piretβ (non-growth-associated)-0.019 g L-valine / (g DCW · h)Negative value suggests some product loss or consumption independent of growth. nih.gov
GlucoseMass Conservation>0.90Demonstrates a strong fit of the model to experimental data. nih.gov
LactoseLuedeking-Piret>0.90Indicates high predictive accuracy of the model for this substrate. nih.gov

Metabolic engineering aims to rationally design microbial strains for the overproduction of specific chemicals like L-valine. This is often guided by in silico (computational) analysis of genome-scale metabolic models. pnas.orgnih.gov Flux Variability Analysis (FVA) is a computational technique that calculates the range of possible flux values for each reaction in the metabolic network while satisfying certain constraints, such as maximizing biomass or product yield. scienceopen.com

By comparing the flux variability ranges between a wild-type and a mutant strain, researchers can identify which metabolic pathways are more or less active, guiding further genetic modifications. researchgate.net For L-valine production, a key strategy is to eliminate competing pathways that drain the precursor pool. researchgate.netpnas.org For instance, the biosynthesis of L-isoleucine and L-leucine competes with L-valine for the common precursor pyruvate. pnas.org

Table 2: Gene Knockout Targets Identified by In Silico Analysis for Enhanced L-Valine Production in E. coli

Gene TargetEncoded Enzyme/ComplexMetabolic RationaleReported Outcome
ilvAL-threonine dehydrataseEliminates a competing pathway for L-isoleucine biosynthesis. pnas.orgIncreased availability of pyruvate for L-valine synthesis. pnas.org
leuAα-Isopropylmalate synthaseBlocks the pathway to L-leucine from the L-valine intermediate 2-ketoisovalerate. pnas.orgIncreased flux from 2-ketoisovalerate to L-valine.
panBKetopantoate hydroxymethyltransferaseReduces consumption of 2-ketoisovalerate for pantothenate biosynthesis. pnas.orgConserves the direct precursor for L-valine.
aceFPyruvate dehydrogenase complex (E2 subunit)Reduces conversion of pyruvate to acetyl-CoA, increasing the pyruvate pool. nih.govSignificantly improved L-valine yield in combination with other knockouts. nih.gov
mdhMalate dehydrogenaseAlters central carbon metabolism to favor precursor supply. nih.govContributed to a final strain with a yield of 0.378 g L-valine per gram of glucose. nih.gov

Cheminformatics and Data Mining for Structure-Activity Relationship (SAR) Derivation

Cheminformatics applies computational methods to analyze chemical data, which is vital for understanding how the structure of a molecule like this compound relates to its biological activity. This is achieved by studying Structure-Activity Relationships (SAR), which link molecular descriptors (e.g., size, shape, charge) to a specific biological effect.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that creates a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For a class of compounds like N-acyl amino acids, QSAR can be used to predict the activity of novel, unsynthesized analogs, thereby accelerating the discovery of new therapeutic agents. longlabstanford.org

SAR studies on N-acyl amino acids have revealed key structural features that determine their biological functions, such as their role as endogenous chemical uncouplers that increase energy expenditure. longlabstanford.orgresearchgate.net Important structural determinants include:

The Acyl Chain: The length and degree of saturation of the fatty acid chain significantly impact bioactivity.

The Amino Acid Headgroup: The nature of the amino acid (e.g., neutral, acidic, basic) influences receptor binding and metabolic stability. researchgate.net

By systematically modifying these components and measuring the resulting biological activity, researchers can build robust QSAR models. For example, a comprehensive SAR study on N-acyl amino acids led to the development of unnatural, isoindoline-containing analogs with improved uncoupling bioactivity and resistance to enzymatic degradation. longlabstanford.org Such models can guide the rational design of new compounds with optimized properties.

Table 3: Structure-Activity Relationship (SAR) Insights for N-Acyl Amino Acids

Structural FeatureModificationImpact on BioactivityExample Context
Acyl ChainUnsaturated fatty acids of medium lengthOptimal for uncoupling activity on mammalian cells. researchgate.netMitochondrial respiration and energy expenditure.
Amino Acid HeadgroupNeutral amino acidsRequired for optimal uncoupling activity. researchgate.netMitochondrial uncoupling.
Overall StructureCreation of unnatural isoindoline (B1297411) analogsImproved uncoupling bioactivity and resistance to degradation. longlabstanford.orgDevelopment of more stable therapeutic candidates.
Amino AcidValine-derived scaffoldServes as a core for synthesizing novel antimicrobial agents. nih.govAntibacterial and antibiofilm activity.

The biological activity of a compound is rarely the result of a single interaction. Network analysis is a powerful bioinformatic approach used to understand the complex web of interactions between molecules in a biological system. For N-acyl amino acids, this involves mapping their interactions with enzymes, carrier proteins, and receptors to understand how their bioactivity is regulated. nih.govnih.gov

Research has revealed that N-acyl amino acids circulate in the blood and their activity is regulated by a complex network of plasma proteins. nih.gov Key findings from network analysis include:

Carrier Proteins: Serum albumin has been identified as a primary carrier for N-acyl amino acids, protecting them from degradation and controlling their availability. nih.gov

Biosynthetic Hubs: The enzyme PM20D1, which synthesizes N-acyl amino acids, is associated with high-density (HDL) and low-density (LDL) lipoproteins. These lipoprotein particles act as co-activators of PM20D1, serving as extracellular hubs for N-acyl amino acid production. nih.gov

This lipoprotein-albumin network spatially organizes the synthesis and transport of N-acyl amino acids, creating an equilibrium between active "free" molecules and inactive "bound" molecules. nih.gov Understanding this network is crucial for predicting the physiological effects of compounds like this compound.

Table 4: Key Components in the Bioactivity Network of N-Acyl Amino Acids

Network ComponentClassFunctionReference
PM20D1EnzymeCatalyzes the biosynthesis of N-acyl amino acids. nih.gov
Serum AlbuminCarrier ProteinBinds and transports N-acyl amino acids, conferring resistance to hydrolysis. nih.gov
Lipoproteins (HDL, LDL)Protein ComplexAct as extracellular sites for N-acyl amino acid biosynthesis and co-activators of PM20D1. nih.gov
Fatty Acid Amide Hydrolase (FAAH)EnzymeCatalyzes the hydrolytic degradation of some N-acyl amino acids, inactivating them. nih.gov

Future Research Directions and Translational Perspectives for N D Gluconoyl L Valine

Exploration of Undiscovered Bioactivities and Therapeutic Modalities

The vast family of N-acyl amino acids (NAAs) exhibits a wide range of biological activities, suggesting that N-D-Gluconoyl-L-valine may also possess significant, yet undiscovered, therapeutic properties. NAAs are known to modulate various physiological functions by interacting with G-protein coupled receptors (GPRs), nuclear receptors, ion channels, and transporters. nih.govnih.gov For instance, different NAAs have demonstrated roles in pain sensation, bone remodeling, and food intake regulation. nih.gov

Future research should focus on screening this compound for a variety of bioactivities. Given the structural similarity to other NAAs, it is plausible that this compound could modulate cellular signaling pathways. For example, some N-acyl alanines have shown antiproliferative effects, while stearoyl derivatives of tyrosine, serine, and threonine have neuroprotective properties. nih.gov A recent study has also highlighted the potential of a novel N-acyl amino acid treatment for neurodegenerative diseases like Alzheimer's by activating microglia to target amyloid plaques. viromii.com

Investigations could explore the potential of this compound in areas such as:

Neuroprotection: Assessing its ability to protect neurons from degeneration in models of diseases like Parkinson's and Alzheimer's. viromii.com

Anti-inflammatory effects: Evaluating its capacity to modulate inflammatory pathways.

Metabolic regulation: Investigating its role in energy homeostasis and related disorders.

Table 1: Potential Bioactivities for Future Investigation of this compound

Bioactivity CategoryKnown Effects in Other N-Acyl Amino AcidsPotential Therapeutic Area for this compound
Neuro-modulation Analgesic, neuroprotective. bohrium.combohrium.comChronic Pain, Neurodegenerative Diseases. viromii.com
Anti-inflammatory Modulation of inflammatory responses. bohrium.comInflammatory Disorders
Metabolic Regulation Regulation of energy expenditure and glucose homeostasis. nih.govObesity, Type 2 Diabetes
Antiproliferative Inhibition of cancer cell growth (observed in some N-acyl alanines). nih.govOncology

Development of Advanced Probes for Biochemical Pathway Elucidation

Understanding the synthesis, degradation, and biological targets of this compound is crucial for elucidating its function. The metabolic pathways for many NAAs are still not completely understood. nih.govmdpi.com The development of advanced biochemical probes will be instrumental in tracking the lifecycle of this compound within biological systems.

Future research should aim to synthesize tagged versions of this compound, such as fluorescently or isotopically labeled analogs. These probes would enable researchers to:

Trace its uptake, distribution, and metabolism in cells and tissues.

Identify the enzymes responsible for its biosynthesis and degradation. nih.gov

Isolate and identify its molecular targets, such as specific receptors or enzymes. nih.gov

For example, peptide-based diazirine probes have been used to study proteins that target ε-N-acyllysine post-translational modifications, a strategy that could be adapted for this compound. acs.org

Integration into Complex Biological Systems Research Models

To understand the physiological relevance of this compound, it is essential to study its effects in complex biological systems. While in vitro studies provide valuable initial data, in vivo models are necessary to assess the systemic effects and therapeutic potential of this compound.

Future research should progress from simple cellular models to more complex organisms:

Cellular Models: Initial studies can be performed on various cell lines to assess basic cytotoxicity, metabolic effects, and receptor activation. This could include primary cultures of neurons and microglia to investigate neuroprotective potential. viromii.com

Animal Models: Subsequent studies in animal models, such as mice and worms, are crucial for evaluating the in vivo efficacy and safety of this compound. viromii.com For instance, diet-induced obese mouse models have been used to study the effects of other N-acyl amino acids on energy expenditure and glucose homeostasis. nih.govlonglabstanford.org

Sustainable Bioproduction of this compound and its Derivatives

The translation of this compound from a research compound to a potential therapeutic or industrial product will require efficient and sustainable production methods. Traditional chemical synthesis of N-acyl amino acids often involves harsh chemicals and can be environmentally unfriendly. researchgate.netbbwpublisher.com

Future research should focus on developing green and sustainable methods for the production of this compound and its derivatives. Promising avenues include:

Enzymatic Synthesis: Utilizing enzymes such as lipases or aminoacylases to catalyze the formation of the amide bond under mild conditions. researchgate.netuni-duesseldorf.de

Fermentation: Engineering microorganisms to produce this compound directly from renewable feedstocks. bbwpublisher.com

Chemo-enzymatic Methods: Combining the advantages of chemical and enzymatic synthesis to create efficient and sustainable production processes. bbwpublisher.com

Multidisciplinary Collaborations in Glycobiology and Peptide Chemistry

The study of this compound lies at the intersection of glycobiology and peptide chemistry. Glycobiology is the study of the structure, biosynthesis, and biology of saccharides (glycans), while peptide chemistry focuses on the synthesis and function of peptides and related molecules. mit.edu The gluconoyl moiety of this compound places it firmly within the interest of glycobiology, while the L-valine component connects it to peptide and amino acid research.

Future progress in understanding this compound will be greatly enhanced by multidisciplinary collaborations. nih.gov Such collaborations could involve:

Synthetic Chemists: To develop novel synthetic routes for this compound and its derivatives.

Biochemists and Molecular Biologists: To investigate its metabolic pathways and molecular targets.

Pharmacologists: To evaluate its therapeutic potential in various disease models.

Computational Biologists: To model its interactions with biological targets and predict its properties.

The inherently interdisciplinary nature of this research is crucial for making significant advances in understanding the roles of such complex biomolecules. mit.edu

Methodological Advancements in Characterization and Computational Prediction

The accurate characterization of this compound and the prediction of its properties are fundamental to advancing its research. The development of new analytical techniques and computational models will be essential.

Future efforts should focus on:

Advanced Analytical Techniques: Improving methods for the detection and quantification of this compound in complex biological samples. This includes techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). mdpi.comsielc.com Targeted lipidomics approaches have been successful in identifying numerous novel endogenous acyl amino acids. nih.gov

Computational Modeling: Utilizing computational tools to predict the three-dimensional structure of this compound and its potential interactions with biological macromolecules. nih.gov This can help in identifying potential binding partners and guiding experimental studies.

Table 2: Proposed Analytical and Computational Approaches for this compound Research

ApproachTechnique/MethodApplication in this compound Research
Analytical Characterization High-Performance Liquid Chromatography (HPLC)Separation and quantification. sielc.com
Mass Spectrometry (MS)Identification and structural elucidation. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyDetailed structural analysis.
Computational Prediction Molecular DockingPredicting binding modes with potential protein targets. nih.gov
Molecular Dynamics SimulationsSimulating the dynamic behavior and interactions in a biological environment.
Quantitative Structure-Activity Relationship (QSAR)Predicting biological activity based on chemical structure.

Q & A

Basic: What are the recommended methodologies for synthesizing N-D-Gluconoyl-L-valine, and how can purity be validated?

Answer:
Synthesis typically involves coupling D-gluconic acid derivatives (e.g., activated esters or acyl chlorides) with L-valine under controlled pH and temperature. For example, carbodiimide-based coupling agents (e.g., EDC or DCC) are used to activate the carboxylic acid group of gluconic acid, followed by reaction with the amino group of L-valine . Post-synthesis purification via column chromatography (C18 reverse-phase) or recrystallization is critical. Purity validation requires HPLC (≥95% purity threshold) with UV detection at 210–220 nm, supplemented by mass spectrometry (MS) for molecular confirmation .

Basic: Which spectroscopic techniques are optimal for structural characterization of this compound?

Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) is essential for confirming stereochemistry and covalent bonding. For instance, ¹H NMR can resolve peaks corresponding to the gluconoyl moiety (e.g., anomeric protons at δ 5.0–5.5 ppm) and valine’s methyl groups (δ 0.8–1.2 ppm) . High-resolution mass spectrometry (HRMS) or MALDI-TOF provides accurate molecular weight confirmation. FT-IR can further validate amide bond formation (N–H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .

Advanced: How can researchers address discrepancies in stability data for gluconoyl-amino acid conjugates under varying pH conditions?

Answer:
Discrepancies often arise from differences in experimental design, such as buffer systems (e.g., borate vs. phosphate) or temperature. To resolve this:

  • Conduct accelerated stability studies (e.g., 25°C, 40°C, 60°C) across pH 3–8.
  • Use LC-MS to monitor hydrolysis products (free gluconic acid and valine).
  • Compare degradation kinetics using Arrhenius modeling to extrapolate shelf-life .
  • Reference EPA guidelines for gluconate stability to contextualize findings .

Advanced: What strategies are effective for studying the bioactivity of this compound in cellular models?

Answer:

  • Dose-Response Assays: Use a range of concentrations (e.g., 1–100 μM) in cell viability assays (MTT/XTT) to identify IC₅₀ values.
  • Pathway Analysis: Employ RNA-seq or targeted qPCR to assess metabolic pathways (e.g., mTOR or AMPK) influenced by gluconoyl conjugates .
  • Comparative Studies: Benchmark against known gluconate derivatives (e.g., sodium gluconate) to isolate structure-activity relationships .
  • Statistical Rigor: Adhere to NIH guidelines for sample size determination and blinding to minimize bias .

Advanced: How can researchers optimize chromatographic methods for separating this compound from structurally similar impurities?

Answer:

  • Column Selection: Use hydrophilic interaction liquid chromatography (HILIC) or C18 columns with trifluoroacetic acid (0.1% TFA) in the mobile phase to enhance resolution of polar conjugates .
  • Gradient Elution: Implement a water-acetonitrile gradient (5%–95% acetonitrile over 20 min) to separate hydrolysis byproducts.
  • Detection: Couple with charged aerosol detection (CAD) for non-UV-absorbing impurities. Validate method robustness using ICH Q2(R1) criteria .

Basic: What storage conditions are recommended for this compound to prevent degradation?

Answer:
Store lyophilized samples at –20°C in airtight, light-protected containers. For solutions, use neutral pH buffers (e.g., 10 mM ammonium acetate) and avoid freeze-thaw cycles. Long-term stability data from gluconate analogs suggest ≤6 months at –80°C for aqueous stocks .

Advanced: How can metabolomic studies be designed to track this compound uptake and metabolism in vivo?

Answer:

  • Isotope Labeling: Synthesize ¹³C-labeled this compound to trace metabolic flux via LC-MS/MS.
  • Tissue Distribution: Use whole-body autoradiography or MALDI imaging in animal models (e.g., rodents) .
  • Data Integration: Apply pathway enrichment tools (e.g., MetaboAnalyst) to correlate metabolite levels with phenotypic outcomes .

Advanced: What computational approaches are suitable for predicting the physicochemical properties of this compound?

Answer:

  • Molecular Dynamics (MD): Simulate solvation behavior and membrane permeability using software like GROMACS.
  • QSAR Modeling: Train models on gluconate derivatives to predict logP, pKa, and bioavailability .
  • Docking Studies: Use AutoDock Vina to explore interactions with biological targets (e.g., transporters or enzymes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.